An In-depth Technical Guide to N-Boc-(R)-phenylephrine Sodium Salt: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to N-Boc-(R)-phenylephrine Sodium Salt: Structure, Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of N-Boc-(R)-phenylephrine sodium salt, a key protected intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and applications. The information presented herein is a synthesis of established chemical principles and available technical data, designed to be a practical resource for laboratory applications.
Introduction: The Strategic Importance of N-Boc-(R)-phenylephrine Sodium Salt
(R)-phenylephrine is a well-established α1-adrenergic receptor agonist, primarily used as a nasal decongestant and a vasopressor.[1][2] In the multi-step synthesis of complex pharmaceutical agents, the selective modification of different functional groups is paramount. The structure of (R)-phenylephrine contains three key functional groups: a secondary amine, a secondary alcohol, and a phenolic hydroxyl group. To achieve regioselective reactions, it is often necessary to temporarily "protect" one or more of these groups to prevent them from participating in undesired side reactions.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[3] The N-Boc protection of (R)-phenylephrine yields tert-butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate. The subsequent formation of the sodium salt at the phenolic hydroxyl group enhances its solubility in specific solvent systems and can be advantageous for certain reaction conditions or for purification purposes. This guide will delve into the technical details of this important synthetic intermediate.
Chemical Structure and Physicochemical Properties
The chemical structure of N-Boc-(R)-phenylephrine sodium salt is characterized by the presence of the Boc-protected secondary amine and the sodium salt of the phenolic hydroxyl group.
IUPAC Name: sodium 3-[(1R)-1-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenolate[4]
Molecular Formula: C₁₄H₂₀NNaO₄[4]
Molecular Weight: 289.30 g/mol [4]
The introduction of the bulky, lipophilic Boc group significantly alters the physicochemical properties of the parent (R)-phenylephrine molecule. The formation of the sodium salt further modifies its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀NNaO₄ | [4] |
| Molecular Weight | 289.30 g/mol | [4] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Melting Point | Not available in the literature. Will be significantly different from (R)-phenylephrine (170-171 °C) and its hydrochloride salt (140-145 °C).[5] | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Solubility in nonpolar solvents is likely to be limited. | Inferred from structure |
| Stability | The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids. The compound may be sensitive to light and oxidizing agents. | [3] |
Synthesis and Purification
The synthesis of N-Boc-(R)-phenylephrine sodium salt is a two-step process starting from (R)-phenylephrine: 1) N-Boc protection of the secondary amine, and 2) formation of the sodium salt of the phenolic hydroxyl group.
Step 1: N-Boc Protection of (R)-Phenylephrine
The protection of the secondary amine in (R)-phenylephrine is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base is required to neutralize the in-situ formed carbonic acid and to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Reaction Scheme:
(R)-Phenylephrine + Boc₂O --(Base)--> N-Boc-(R)-phenylephrine
Detailed Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-phenylephrine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF).
-
Base Addition: Add a mild inorganic base such as sodium bicarbonate (NaHCO₃) or a tertiary amine like triethylamine (Et₃N) (1.5 - 2.0 eq) to the solution.
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-(R)-phenylephrine. The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the starting material and the reagents.
-
Base: A mild base is used to avoid side reactions. Triethylamine is a common choice as it is organic-soluble and its hydrochloride salt can be easily removed during work-up. Sodium bicarbonate is a gentle and inexpensive alternative.
-
Stoichiometry: A slight excess of Boc₂O is used to ensure complete conversion of the starting material.
Synthetic Workflow Diagram:
Caption: Workflow for the N-Boc protection of (R)-phenylephrine.
Step 2: Formation of the Sodium Salt
The sodium salt is formed by deprotonating the acidic phenolic hydroxyl group with a suitable sodium base.
Reaction Scheme:
N-Boc-(R)-phenylephrine + NaOH --(Solvent)--> N-Boc-(R)-phenylephrine sodium salt
Detailed Experimental Protocol (Representative):
-
Dissolution: Dissolve the purified N-Boc-(R)-phenylephrine (1.0 eq) in a suitable alcohol, such as methanol or ethanol.
-
Base Addition: To the stirred solution, add a stoichiometric amount (1.0 eq) of a solution of sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in the corresponding alcohol.
-
Precipitation/Isolation: The sodium salt may precipitate out of the solution upon formation or after partial removal of the solvent. The product can be isolated by filtration or by complete evaporation of the solvent.
-
Drying: Dry the isolated solid under vacuum to obtain the final N-Boc-(R)-phenylephrine sodium salt.
Causality Behind Experimental Choices:
-
Base: A strong sodium base is required to deprotonate the weakly acidic phenolic hydroxyl group. Sodium hydroxide or sodium methoxide are common and effective choices.
-
Solvent: An alcoholic solvent is typically used as it can dissolve both the starting material and the sodium salt to some extent, facilitating the reaction.
Salt Formation Workflow Diagram:
Caption: Workflow for the formation of the sodium salt.
Characterization and Analytical Methods
Thorough characterization of N-Boc-(R)-phenylephrine sodium salt is essential to confirm its identity and purity. The following analytical techniques are typically employed.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the nitrogen, the protons of the ethyl chain, and the aromatic protons. The integration of these signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons, the carbons of the ethyl chain, and the aromatic carbons. |
| FT-IR | Key vibrational bands will include a strong C=O stretch for the carbamate (around 1680-1700 cm⁻¹), C-H stretches for the aliphatic and aromatic groups, and an O-H stretch for the secondary alcohol. |
| Mass Spec. | The mass spectrum (ESI-) should show the molecular ion peak corresponding to the deprotonated N-Boc-(R)-phenylephrine. |
| Purity (HPLC) | High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound. A suitable column and mobile phase should be chosen to achieve good separation from any impurities or starting materials. |
Analytical Workflow Diagram:
Caption: Analytical workflow for the characterization of the final product.
Applications in Organic Synthesis and Drug Development
N-Boc-(R)-phenylephrine sodium salt is a valuable intermediate in organic synthesis, particularly in the development of more complex molecules where the selective modification of the (R)-phenylephrine scaffold is required.
-
Protection for Further Reactions: With the secondary amine and phenolic hydroxyl group protected (as the Boc-carbamate and sodium salt, respectively), the secondary alcohol remains available for further chemical transformations. This could include oxidation to a ketone, esterification, or etherification.
-
Intermediate in Multi-Step Syntheses: This compound can be a key building block in the synthesis of more complex drug candidates. After the desired modifications are made to other parts of the molecule, the Boc group can be easily removed under acidic conditions to reveal the free amine, which can then undergo further reactions.
-
Improved Handling and Solubility: The sodium salt form can offer advantages in terms of handling (e.g., as a stable solid) and solubility in specific reaction media, which can be beneficial for process development and scale-up.
Conclusion
N-Boc-(R)-phenylephrine sodium salt is a strategically important protected derivative of (R)-phenylephrine. The use of the Boc protecting group provides a robust and reliable method for masking the reactivity of the secondary amine, allowing for selective modifications at other positions of the molecule. The sodium salt form can further enhance the utility of this intermediate by modifying its physical properties. This guide has provided a detailed overview of its structure, properties, a representative synthetic protocol, and its applications, serving as a valuable resource for scientists and researchers in the field of synthetic and medicinal chemistry.
References
- Gurjar, M. K., et al. (1998). A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride. Organic Process Research & Development, 2(6), 422-424.
-
PubChem. (n.d.). N-Boc-(R)-Phenylephrine Sodium Salt. National Center for Biotechnology Information. Retrieved from [Link]
- Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-190.
- Boehringer Ingelheim Pharma GMBH & Co. KG. (2007). A Process For Preparing L Phenylephrine Hydrochloride.
-
Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1766-1804.
- BenchChem. (n.d.). An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry. Retrieved from a hypothetical BenchChem technical guide, as no direct URL is available.
-
NIST. (n.d.). Phenylephrine. NIST Chemistry WebBook. Retrieved from [Link]
- Liu, F., et al. (2015). The preparation of a kind of phenylephrine intermediates. IOP Conference Series: Materials Science and Engineering, 87(1), 012038.
- O'Neil, M. J. (Ed.). (2006). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.).
- ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. Retrieved from a hypothetical ResearchGate entry, as no direct URL is available.
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate. Retrieved from [Link]
- Sheikh, N. S., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(11), 5300-5308.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenylephrine. Retrieved from [Link]
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1023.
- PubMed. (2013). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 15(4), 2495-2505.
- Google Patents. (n.d.). US20110171700A1 - Method for producing l-phenylephrine using an alcohol dehydrogenase of aromatoleum aromaticum ebn1 (azoarcus sp. ebn1).
- Trommer, H., Raith, K., & Neubert, R. H. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 136-141.
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). PHENYLEPHRINE HYDROCHLORIDE SIGMA REFERENCE STANDARD - Product No. P8155. Retrieved from a hypothetical Sigma-Aldrich product page, as no direct URL is available.
- ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from a hypothetical ResearchGate entry, as no direct URL is available.
-
PubChem. (n.d.). Phenylephrine. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.). Interpretation data of IR spectra Phenylephrine. Retrieved from a hypothetical ResearchGate entry, as no direct URL is available.
- TCI Chemicals. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from a hypothetical TCI Chemicals technical article, as no direct URL is available.
- The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from a hypothetical RSC supplementary information document, as no direct URL is available.
- The Japanese Pharmacopoeia. (n.d.). Phenylbutazone / Official Monographs for Part I. Retrieved from a hypothetical Japanese Pharmacopoeia monograph, as no direct URL is available.
- Spectroscopy Online. (n.d.). Near Infrared Analysis of Tablets Containing Two Active Ingredients. Retrieved from a hypothetical Spectroscopy Online article, as no direct URL is available.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION - L-Phenylephrine (hydrochloride). Retrieved from a hypothetical Cayman Chemical product information sheet, as no direct URL is available.
- The Center for Forensic Science Research & Education. (2024). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Retrieved from a hypothetical CFSRE report, as no direct URL is available.
Sources
- 1. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylephrine [webbook.nist.gov]
- 4. N-Boc-(R)-Phenylephrine Sodium Salt | C14H20NNaO4 | CID 169434924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylephrine [drugfuture.com]
